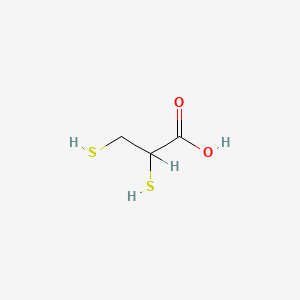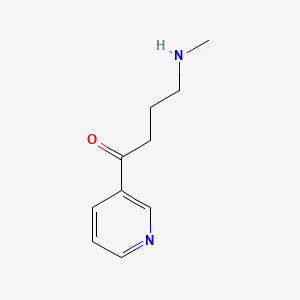
Pseudooxynicotine
Overview
Description
Pseudooxynicotine (PON) is a synthetic derivative of nicotine that has been gaining interest in the scientific community due to its potential applications in various areas of research. PON is structurally similar to nicotine, but it differs in its chemical properties and physiological effects.
Scientific Research Applications
Nicotine Degradation and Environmental Applications
- Nicotine Degradation by Pseudomonas : Pseudomonas putida strain S16 has been studied for its ability to degrade nicotine, resulting in the formation of pseudooxynicotine. This process is significant as this compound is a precursor for potent tobacco-specific lung carcinogens. The degradation pathway also produces intermediates like 6-hydroxy-3-succinoylpyridine (HSP) and 2,5-dihydroxypyridine (DHP), which are important for drug synthesis (Tang et al., 2008).
- This compound Amine Oxidase : this compound amine oxidase (Pnao) is crucial in the pyrrolidine pathway of nicotine degradation by Pseudomonas putida strain S16. This enzyme is essential for detoxification of nicotine, particularly in removing the CH3NH2 group from nicotine (Hu et al., 2015).
- Novel Genes in Nicotine Degradation : Research on Pseudomonas sp. strain HZN6 has led to the identification of novel genes involved in nicotine degradation. These genes play a crucial role in breaking down nicotine to this compound and other intermediates, advancing our understanding of nicotine catabolism at the genetic level (Qiu et al., 2012).
Understanding of Tobacco-Specific Nitrosamines
- Intragastric Nitrosation of Nicotine : Studies have shown that this compound can undergo rapid nitrosation to produce tobacco-specific nitrosamines like NNK. This process is part of a proposed mechanism for the conversion of nicotine to NNK, a potent carcinogen (Caldwell et al., 1993).
Biotechnological Applications
- Biodegradation of Nicotine : The study of nicotine degradation pathways in bacteria like Pseudomonas is essential for the biotechnological application in managing wastes with high nicotine content, such as those from tobacco manufacturing. The identification of bacteria capable of efficiently degrading nicotine, including the role of this compound in these pathways, is crucial for environmental management (Liu et al., 2014).
Mechanism of Action
Target of Action
Pseudooxynicotine’s primary target is the enzyme this compound Amine Oxidase (Pnao) found in the bacterium Pseudomonas putida strain S16 . This enzyme plays a crucial role in the pyrrolidine pathway of nicotine degradation, which is significant for the detoxification of nicotine .
Mode of Action
This compound interacts with its target, Pnao, by undergoing an oxidation process. This process involves the removal of the CH3NH2 group from this compound, resulting in the formation of 3-succinoylsemialdehyde-pyridine .
Biochemical Pathways
This compound is involved in the pyrrolidine pathway of nicotine degradation . This pathway is significant for the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine through intermediates including N-methyl-myosmine, this compound, and 3-succinoylpyridine .
Pharmacokinetics
It is known that the enzyme pnao, which interacts with this compound, is very stable at temperatures below 50°c . Below this temperature, the enzyme activity increases as the temperature rises .
Result of Action
The action of this compound results in the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine . This is a critical step for nicotine detoxification by Pseudomonas .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The enzyme Pnao, which interacts with this compound, shows increased activity as the temperature rises, up to a threshold of 50°C . Additionally, certain substances like tungstate may enhance the enzyme activity .
Safety and Hazards
Future Directions
The proteins and functional pathway identified in the current study represent attractive targets for degradation of environmental toxic compounds . The development of new biotechnologies in terms of the use of nicotine, the enzymes involved in its catabolism, and the microorganisms capable of degrading the alkaloid is a promising future direction .
Biochemical Analysis
Biochemical Properties
Pseudooxynicotine is involved in the pyrrolidine pathway of nicotine degradation. It interacts with several enzymes, including this compound amine oxidase, which is crucial for its conversion to 3-succinoylpyridine . This enzyme catalyzes the removal of the CH3NH2 group from this compound, facilitating its further degradation. Additionally, this compound interacts with other biomolecules such as flavin adenine dinucleotide (FAD) and cytochrome c proteins, which are involved in its oxidation and electron transfer processes .
Cellular Effects
This compound has significant effects on cellular processes, particularly in bacteria that utilize nicotine as a carbon and nitrogen source. In Pseudomonas putida, this compound is converted to less harmful substances by downstream enzymes, preventing its rapid intracellular accumulation and potential cell damage . This regulation ensures that this compound does not reach toxic levels within the cell, thereby maintaining cellular function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by this compound amine oxidase, which converts it to 3-succinoylpyridine . This reaction is facilitated by the binding of this compound to the active site of the enzyme, where it undergoes deamination. The resulting product is further processed by other enzymes in the nicotine degradation pathway. The regulation of this compound levels within the cell is crucial for preventing toxicity and ensuring efficient nicotine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at temperatures below 50°C, and its enzyme activity increases with rising temperature up to this point . Over time, this compound is converted to less harmful substances, preventing its accumulation and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is efficiently metabolized and detoxified by the enzymes involved in the nicotine degradation pathway. At high doses, this compound can accumulate and potentially cause toxic effects, including cell damage and disruption of cellular processes . Understanding the dosage effects is crucial for determining safe and effective levels of this compound in various applications.
Metabolic Pathways
This compound is involved in the pyrrolidine pathway of nicotine degradation, where it is converted to 3-succinoylpyridine by this compound amine oxidase . This pathway also involves other enzymes such as nicotine oxidoreductase and 3-succinoylsemialdehyde-pyridine dehydrogenase, which facilitate the conversion of nicotine to less harmful metabolites.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that this compound is efficiently delivered to the enzymes involved in its degradation . The transport and distribution of this compound are crucial for maintaining its levels within the cell and preventing its accumulation to toxic levels.
Subcellular Localization
This compound is localized within specific subcellular compartments where it interacts with the enzymes involved in its degradation. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate compartments . This localization is essential for the efficient metabolism of this compound and the prevention of its accumulation within the cell.
Properties
IUPAC Name |
4-(methylamino)-1-pyridin-3-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174551 | |
| Record name | Pseudooxynicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pseudooxynicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2055-23-4 | |
| Record name | Pseudooxynicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudooxynicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudooxynicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSEUDOOXYNICOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJL277R65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pseudooxynicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


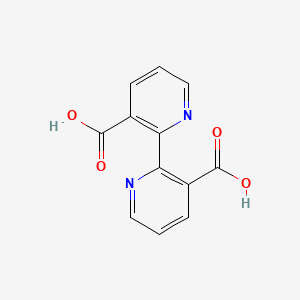
![[2-[[(1R,2R,5S,8aS)-5-[2-[(1R,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-1,2,5-trimethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-sulfooxyphenyl] hydrogen sulfate](/img/structure/B1209142.png)
![[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B1209143.png)

![[3-[[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-octadecanoyloxy-propyl] octadecanoate](/img/structure/B1209145.png)

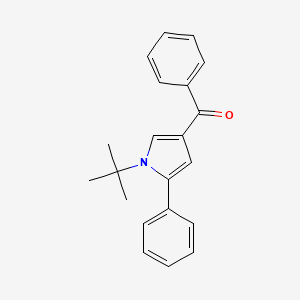


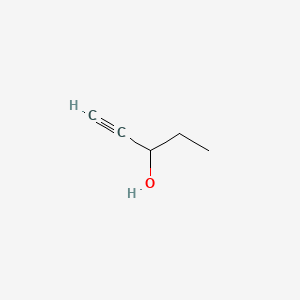
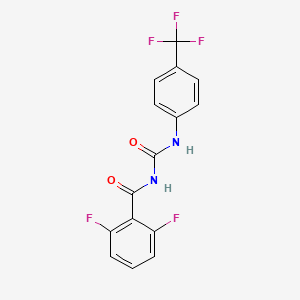
![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)
